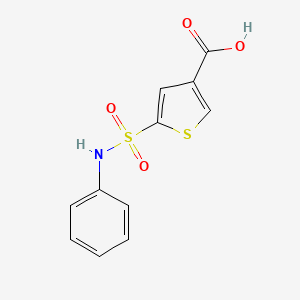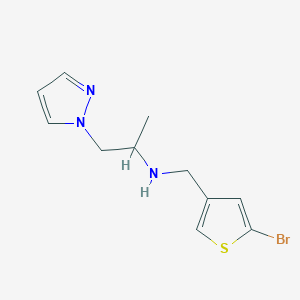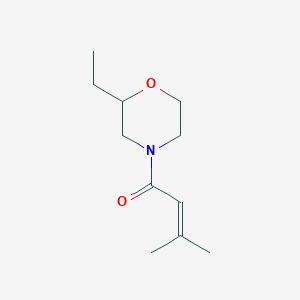
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is a chemical compound with the molecular formula C11H9NO4S2 and a molecular weight of 283.32 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a phenylsulfamoyl group attached to the thiophene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid, can be achieved through various methods. Some common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal–Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This involves the condensation of thioglycolic acid derivatives with α,β-acetylenic ester under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis and procurement processes. Companies like ChemScene and Moldb provide this compound in various purities and quantities, ensuring its availability for research and industrial applications .
化学反应分析
Types of Reactions
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylsulfamoyl group can be reduced to form corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorosulfonic acid (ClSO3H) are used for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiophene derivatives.
科学研究应用
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid has a wide range of applications in scientific research, including:
作用机制
The mechanism of action of 5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit enzymes involved in inflammation and cancer progression. They may also interact with voltage-gated sodium channels, leading to their potential use as anesthetics and analgesics .
相似化合物的比较
Similar Compounds
Some similar compounds include:
Uniqueness
5-(n-Phenylsulfamoyl)thiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its phenylsulfamoyl group enhances its potential as a versatile intermediate in organic synthesis and its biological activity profile.
属性
分子式 |
C11H9NO4S2 |
|---|---|
分子量 |
283.3 g/mol |
IUPAC 名称 |
5-(phenylsulfamoyl)thiophene-3-carboxylic acid |
InChI |
InChI=1S/C11H9NO4S2/c13-11(14)8-6-10(17-7-8)18(15,16)12-9-4-2-1-3-5-9/h1-7,12H,(H,13,14) |
InChI 键 |
QWMJCTNHMGIMOP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NS(=O)(=O)C2=CC(=CS2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Benzyl (3-(difluoromethyl)bicyclo[1.1.1]pentan-1-yl)carbamate](/img/structure/B14906991.png)



![4-((3-Oxo-8-azabicyclo[3.2.1]octan-8-yl)methyl)benzonitrile](/img/structure/B14907006.png)



![Benzyl 4-oxohexahydropyrrolo[1,2-a]pyrimidine-1(2H)-carboxylate](/img/structure/B14907016.png)

